- Home
- Product
- 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
1522285-33-1
VCID:
VC7746903
InChI:
InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
SMILES:
C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Molecular Formula:
C7H6F3NO2S
Molecular Weight:
225.19
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1522285-33-1
VCID: VC7746903
Molecular Formula: C7H6F3NO2S
Molecular Weight: 225.19
* For research use only. Not for human or veterinary use.
Description |
Structural and Molecular Characteristics
The compound combines a thiazole core (a five-membered ring containing nitrogen and sulfur) with:
Key Structural Analogues from Search Results:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Source |
---|
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6 | | | | H4 | | | | | F3 | | | | | NO2 | | | | | S | 211.16 | –CF3 | | | , –CH3 | | | | | at 4,2 positions | | | | | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C5 | | | | H2 | | | | | F3 | | | | | NO2 | | | | | S | 197.14 | –CF3 | | | at 2-position | | | | | 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | C8 | | | | H9 | | | | | F3 | | | | | N2 | | | | | O2 | | | | | 222.16 | –CF2 | | | | –CF2 | | | | | –CF3 | | | | | at 1-position | | | | |
Synthesis Pathways
The trifluoropropyl group can be introduced via:
-
Nucleophilic substitution using 3,3,3-trifluoropropyl halides.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) with boron-containing trifluoropropyl reagents.
-
Cyclocondensation of thioureas with α-halo ketones to form the thiazole core, followed by functionalization .
Reactivity and Applications
Research Gaps and Future Directions
-
Experimental Characterization: Melting point, NMR, and mass spectrometry data are needed.
-
Biological Screening: Efficacy studies against microbial or enzymatic targets.
-
Optimization: Structure-activity relationships (SAR) for trifluoropropyl chain length vs. activity.
|
CAS No. |
1522285-33-1 |
Product Name |
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid |
Molecular Formula |
C7H6F3NO2S |
Molecular Weight |
225.19 |
IUPAC Name |
2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid |
Standard InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13) |
Standard InChIKey |
FFZNRJDLCKITNX-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)CCC(F)(F)F)C(=O)O |
Solubility |
not available |
PubChem Compound |
79952705 |
Last Modified |
Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator